2-(4-Fluorophenyl)-2-oxoethyl formate

Description

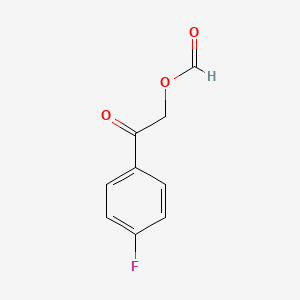

2-(4-Fluorophenyl)-2-oxoethyl formate is an ester derivative of 2-(4-fluorophenyl)-2-oxoacetic acid (CAS: 2251-76-5; molecular formula: C₈H₅FO₃) . The compound features a fluorinated aromatic ring linked to a glyoxylic acid moiety esterified with formic acid. Its structure combines the electron-withdrawing fluorine substituent with a reactive α-keto ester group, making it of interest in medicinal chemistry and materials science.

Properties

CAS No. |

6326-46-1 |

|---|---|

Molecular Formula |

C9H7FO3 |

Molecular Weight |

182.15 g/mol |

IUPAC Name |

[2-(4-fluorophenyl)-2-oxoethyl] formate |

InChI |

InChI=1S/C9H7FO3/c10-8-3-1-7(2-4-8)9(12)5-13-6-11/h1-4,6H,5H2 |

InChI Key |

SSZQAVJDLBHQGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)COC=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl formate typically involves the esterification of 2-(4-Fluorophenyl)-2-oxoacetic acid with formic acid or its derivatives. One common method includes the reaction of 2-(4-Fluorophenyl)-2-oxoacetic acid with formic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-oxoethyl formate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-(4-Fluorophenyl)-2-oxoacetic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in 2-(4-Fluorophenyl)-2-hydroxyethyl formate.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

Oxidation: 2-(4-Fluorophenyl)-2-oxoacetic acid.

Reduction: 2-(4-Fluorophenyl)-2-hydroxyethyl formate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenyl)-2-oxoethyl formate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with enhanced stability and bioavailability.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl formate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with its targets. This can lead to increased binding affinity and specificity, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key Observations :

- Lipophilicity : The dichloro derivative (C₉H₆Cl₂O₃) exhibits higher molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

- Stereoelectronic Influence : Methoxy groups (e.g., 2- or 3-substituted) introduce steric bulk and electron-donating effects, which could modulate interactions with biological targets .

Characterization Techniques :

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR (e.g., ¹⁹F chemical shifts confirm fluorine substitution) .

- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) for molecular ion confirmation .

- X-ray Crystallography : Used for related benzoate esters (e.g., 2-(4-fluorophenyl)-2-oxoethyl 2-methoxybenzoate) to resolve crystal packing and hydrogen-bonding patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.